1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester)
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Overview
Description
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a carbamate ester. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the methanol group and the carbamate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, 2-carbamate
- 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-(2-pyridinyl)propyl)-, carbamate
Uniqueness
Compared to similar compounds, 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
178979-96-9 |
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Molecular Formula |
C16H19Cl2N3O2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
[5-[(3,5-dichlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-9(2)15-13(6-10-4-11(17)7-12(18)5-10)21(3)14(20-15)8-23-16(19)22/h4-5,7,9H,6,8H2,1-3H3,(H2,19,22) |
InChI Key |
SBNXLGYMMHYQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)C)CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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